5-Fluoro-3-isopropyl-1H-indole
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Overview
Description
5-Fluoro-3-isopropyl-1H-indole: is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-Fluoro-3-isopropyl-1H-indole may also interact with various biological targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a broad range of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound may exert diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-isopropyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-isopropyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Nucleophilic Substitution: The fluorine atom at the 5-position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nitration: 5-Fluoro-3-isopropyl-1-nitroindole.
Sulfonation: 5-Fluoro-3-isopropyl-1-sulfonylindole.
Halogenation: 5,7-Difluoro-3-isopropylindole.
Oxidation: 5-Fluoro-3-isopropylindole-2,3-dione.
Reduction: 5-Fluoro-3-isopropylindoline.
Scientific Research Applications
Chemistry: 5-Fluoro-3-isopropyl-1H-indole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its interactions with biological systems, including its binding affinity to various receptors and enzymes .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating diseases such as cancer, viral infections, and neurological disorders .
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties .
Comparison with Similar Compounds
5-Fluoroindole: Lacks the isopropyl group, making it less lipophilic and potentially less active in certain biological assays.
3-Isopropylindole: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.
5-Fluoro-3-methylindole: The methyl group is smaller than the isopropyl group, potentially affecting the compound’s steric interactions and activity.
Uniqueness: 5-Fluoro-3-isopropyl-1H-indole is unique due to the combined presence of the fluorine atom and the isopropyl group, which together enhance its chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-fluoro-3-propan-2-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLDZVRZCCLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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